ML169 vs. BQCA and ML137: 3.2-Fold Superior Brain-to-Plasma Ratio in Rodent Pharmacokinetic Studies
ML169 achieves a brain-to-plasma AUC ratio of 0.32 at 1 hour following intraperitoneal administration at 10 mg/kg in rat, representing a 3.2-fold improvement over both the prototypical M1 PAM BQCA and the earlier MLPCN probe ML137, each of which exhibits a brain-to-plasma AUC ratio of approximately 0.1 under comparable dosing conditions [1][2].
| Evidence Dimension | Brain penetration (brain-to-plasma AUC ratio) |
|---|---|
| Target Compound Data | BrainAUC/plasmaAUC = 0.32 at 1 h (10 mg/kg i.p., rat) |
| Comparator Or Baseline | BQCA: BrainAUC/plasmaAUC = 0.1; ML137: BrainAUC/plasmaAUC = 0.1 |
| Quantified Difference | 3.2-fold increase |
| Conditions | Rat; 10 mg/kg intraperitoneal administration; brain and plasma AUC measured at 1 hour |
Why This Matters
This 3.2-fold brain penetration advantage makes ML169 the preferred probe for in vivo CNS target engagement studies requiring measurable central exposure, while BQCA and ML137 are suboptimal for behavioral pharmacology due to limited brain availability.
- [1] Reid PR, Bridges TM, Sheffler DJ, Cho HP, Lewis LM, Dawson ES, et al. Discovery and optimization of a novel, selective and brain penetrant M1 positive allosteric modulator (PAM): the development of ML169, an MLPCN probe. Bioorg Med Chem Lett. 2011;21(9):2697-2701. doi:10.1016/j.bmcl.2010.12.015. View Source
- [2] Bridges TM, Lewis LM, Dawson ES, Weaver CD, Lindsley CW. Discovery and development of a second highly selective M1 Positive Allosteric Modulator (PAM). Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US); 2010. PMID: 21433394. View Source
